1-(4-Fluorophenyl)propan-1-ol
Overview
Description
1-(4-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO. It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-fluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the alcohol to 1-(4-fluorophenyl)propane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products:
Oxidation: 1-(4-Fluorophenyl)propan-1-one.
Reduction: 1-(4-Fluorophenyl)propane.
Substitution: 1-(4-Fluorophenyl)propyl chloride.
Scientific Research Applications
1-(4-Fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a building block in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-2-ol: Similar in structure but with the hydroxyl group on the second carbon.
1-(4-Fluorophenyl)ethanol: A shorter chain analog with similar properties.
1-(4-Fluorophenyl)butan-1-ol: A longer chain analog with different physical and chemical properties.
Uniqueness: 1-(4-Fluorophenyl)propan-1-ol is unique due to its specific placement of the fluorine atom and hydroxyl group, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKDCZWGZSHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990343 | |
Record name | 1-(4-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-47-3 | |
Record name | α-Ethyl-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ethyl-p-fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-ethyl-p-fluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-Fluorophenyl)propan-1-ol in the context of the provided research?
A: this compound serves as a key substrate in a study focusing on the enantioselective synthesis of chiral alcohols using lipases []. Researchers successfully employed lipase-catalyzed reactions to separate the two mirror-image forms (enantiomers) of this compound with high purity. This methodology holds promise for developing efficient and environmentally friendly approaches to produce enantiomerically pure compounds, which are often crucial in pharmaceutical and fine chemical industries.
Q2: How did researchers determine the absolute configuration of the separated enantiomers of this compound?
A: After successfully separating the enantiomers of this compound using lipase-catalyzed reactions, researchers employed a combination of Vibrational Circular Dichroism (VCD) spectroscopy and quantum chemical calculations to determine the absolute configuration (the precise three-dimensional arrangement of atoms) of each enantiomer []. This approach provided definitive proof of the enantiomeric purity and structural identity of the synthesized compounds.
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